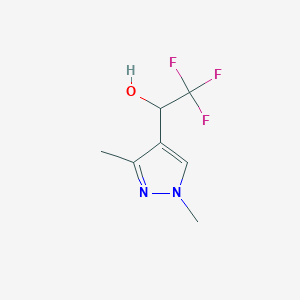

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol

Beschreibung

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol (C₆H₇F₃N₂O, molecular weight 180.129) is a fluorinated alcohol derivative featuring a 1,3-dimethylpyrazole moiety attached to a trifluoroethanol group. The compound is characterized by its heterocyclic pyrazole ring, which imparts unique electronic and steric properties. Its ChemSpider ID is 26054474, and it is often utilized in medicinal chemistry and organic synthesis due to the trifluoroethanol group's ability to enhance metabolic stability and solubility .

Eigenschaften

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSBLVQAMBWJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoroethanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol moiety may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (3c)

- Structure : Replaces the pyrazole ring with a 4-chlorophenyl group.

- Synthesis : Prepared via nucleophilic trifluoromethylation of 4-chlorophenyl carbonyl compounds .

- Properties : The chlorine substituent increases electronegativity, enhancing dipole interactions compared to the dimethylpyrazole group. This compound exhibits lower steric hindrance but reduced hydrogen-bonding capacity due to the absence of pyrazole's nitrogen atoms .

1-(4-Bromophenyl)-2,2,2-trifluoroethanol (3d)

- Structure : Similar to 3c but with a bromine substituent.

- Applications : Used in enzymatic resolutions (e.g., kinetic resolution via acetylation) due to its bulky bromine atom, which influences enantioselectivity in chiral synthesis .

1-(9-Anthryl)-2,2,2-trifluoroethanol

Heterocyclic Core Modifications

1-(2,5-Dimethyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanol

- Structure : Substitutes pyrazole with an imidazole ring.

- Electronic Effects: The imidazole's two non-adjacent nitrogen atoms alter electronic distribution, increasing basicity compared to pyrazole. This may enhance coordination with metal catalysts in synthetic applications .

1-(2-Chloro-4-pyridyl)-2,2,2-trifluoroethanol

- Structure : Replaces pyrazole with a pyridine ring.

- Properties: Pyridine's lone pair on nitrogen increases polarity and water solubility.

Functional Group and Substituted Pyrazole Derivatives

1-(1-(3-Bromophenyl)-5-cyclopropyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol (67)

- Structure : Incorporates a bromophenyl and cyclopropyl group on the pyrazole ring.

- Synthesis: Synthesized via NaBH₄ reduction of a ketone precursor, highlighting the trifluoroethanol group's versatility in reduction reactions .

- Applications: Potential use in drug discovery, as cyclopropyl groups often improve metabolic stability .

1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

- Structure : Ketone analog of the target compound.

- Reactivity : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivative .

Phenacyl Azole Derivatives (e.g., 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol)

- Structure : Combines triazole and difluorophenyl groups.

Key Comparative Data

| Compound | Molecular Formula | Boiling Point/Solubility | Key Applications |

|---|---|---|---|

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-TFE | C₆H₇F₃N₂O | High polarity, water-miscible | Medicinal chemistry intermediates |

| 1-(4-Chlorophenyl)-TFE (3c) | C₈H₅ClF₃O | Moderate solubility | Solvent, synthetic intermediate |

| 1-(9-Anthryl)-TFE | C₁₆H₁₁F₃O | Low solubility in water | Fluorescence studies |

| 1-(2,5-Dimethylimidazol-4-yl)-TFE | C₆H₈F₃N₂O | Enhanced basicity | Coordination chemistry |

Biologische Aktivität

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been associated with a variety of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₅H₈F₃N₃O

- IUPAC Name : 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol

- SMILES Notation : CC1=NN(C=C1CC(C)N)C(C(F)(F)F)O

The compound features a pyrazole ring substituted with a trifluoroethanol group, which is hypothesized to enhance its solubility and biological activity.

The biological activity of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Similar pyrazole derivatives have shown COX inhibition leading to reduced inflammation and pain relief.

- Antioxidant Activity : Pyrazole derivatives are known for their ability to scavenge free radicals. This antioxidant property may contribute to the compound's protective effects against oxidative stress.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol | MCF-7 (Breast Cancer) | 15.5 |

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol | HeLa (Cervical Cancer) | 12.3 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives. The results indicated that 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic use in treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol?

The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and trifluoroethanol derivatives. For example, hydrazine hydrate can react with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazole intermediates, followed by trifluoroethylation . Sodium borohydride reduction of ketone intermediates in methanol is another key step to achieve the final alcohol structure, as demonstrated in analogous pyrazole-ethanol syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and hydrogen bonding motifs. X-ray crystallography provides definitive structural validation, as seen in related pyrazole-ethanol derivatives where intermolecular hydrogen bonds stabilize the crystal lattice . Mass spectrometry (HRMS) and IR spectroscopy further corroborate molecular weight and functional groups .

Q. How does the presence of the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and low polarizability. This can be assessed via logP measurements and computational modeling (e.g., DFT calculations) to predict solubility and bioavailability .

Advanced Research Questions

Q. What strategies can mitigate challenges in achieving high enantiomeric purity during synthesis?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution methods may be employed. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, as observed in similar trifluoroethanol syntheses . Chiral HPLC or capillary electrophoresis can monitor enantiomeric excess .

Q. How can computational methods aid in predicting the compound’s biological activity?

Molecular docking studies with target proteins (e.g., fungal CYP51 for antifungal activity) and molecular dynamics simulations can predict binding affinities. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs like 1-(2,4-difluorophenyl)-2-(1H-triazol-1-yl)ethanol, help correlate substituent effects with activity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., antimicrobial efficacy)?

Standardized assays (e.g., CLSI guidelines for MIC determination) and isogenic strain comparisons can control for variability. Metabolomic profiling may identify off-target effects or resistance mechanisms. Cross-validation with structural analogs (e.g., phenacyl azole derivatives) clarifies structure-activity relationships .

Q. How does the compound’s crystal packing affect its stability and formulation?

X-ray diffraction studies reveal intermolecular interactions (e.g., O–H···N hydrogen bonds) that influence melting points and hygroscopicity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under storage conditions .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

Batch vs. flow chemistry trade-offs must be evaluated. Impurity profiling via LC-MS identifies byproducts (e.g., dehalogenated intermediates). Process Analytical Technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .

Methodological and Analytical Questions

Q. How can researchers validate the compound’s stability under physiological conditions?

Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability assays, coupled with LC-MS degradation profiling, assess hydrolytic susceptibility. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What advanced techniques are used to study the compound’s interaction with biological membranes?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics to lipid bilayers. Fluorescence anisotropy assays using labeled liposomes provide insights into membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.